

Spectroscopic Profile of 3,5-Dimethoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxyaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dimethoxyaniline**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,5-dimethoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **3,5-Dimethoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.0 - 5.8	m	3H	Ar-H
3.70	s	6H	-OCH ₃
3.64	s (br)	2H	-NH ₂

Table 2: ^{13}C NMR Spectroscopic Data of **3,5-Dimethoxyaniline**

Chemical Shift (δ) ppm	Assignment
162.0	C-O
148.5	C-N
95.5	Ar-CH
93.0	Ar-CH
55.0	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **3,5-Dimethoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440 - 3300	Strong, Broad	N-H Stretch (Amine)
3000 - 2850	Medium	C-H Stretch (Aromatic & Aliphatic)
1620 - 1580	Strong	C=C Stretch (Aromatic Ring) & N-H Bend
1470 - 1430	Medium	C-H Bend (Aliphatic)
1205	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1150	Strong	Symmetric C-O-C Stretch (Aryl Ether)
830 - 750	Strong	C-H Out-of-plane Bend (Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3,5-Dimethoxyaniline**

m/z	Relative Intensity (%)	Assignment
153	100	[M] ⁺ (Molecular Ion)
138	~50	[M - CH ₃] ⁺
110	~30	[M - CH ₃ - CO] ⁺
82	~20	Fragmentation Product
65	~15	Fragmentation Product

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the presented spectroscopic data. Specific parameters for the analysis of **3,5-dimethoxyaniline** may vary between laboratories and instruments.

NMR Spectroscopy

A solution of **3,5-dimethoxyaniline** is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The solid sample of **3,5-dimethoxyaniline** is prepared for analysis using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR spectrometer and scanning the mid-IR region (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a

capillary column. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethoxyaniline**.

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